

Phenyl formate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl formate*

Cat. No.: *B155538*

[Get Quote](#)

Phenyl Formate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl formate ($C_7H_6O_2$), the ester of phenol and formic acid, is a versatile organic compound with significant applications in chemical synthesis and research.^{[1][2]} This colorless to pale yellow liquid is recognized for its role as a stable and convenient carbon monoxide (CO) surrogate in various transition metal-catalyzed reactions, offering a safer alternative to gaseous CO.^{[3][4]} Furthermore, it serves as an effective formylating agent for amines.^{[2][5]} This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of **phenyl formate**, including detailed experimental protocols and mechanistic pathways to support its application in research and development.

Chemical Structure and Properties

Phenyl formate is an aromatic ester characterized by a formate group attached to a phenyl ring.^[2] Its structure combines the features of a reactive ester with the aromaticity of the benzene ring, influencing its chemical behavior and physical properties.

Visualization of Chemical Structure

Caption: 2D Chemical Structure of **Phenyl Formate**.

Physicochemical Properties

A summary of the key physicochemical properties of **phenyl formate** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ O ₂	[1][6][7]
Molecular Weight	122.12 g/mol	[1][7][8]
Appearance	Colorless to pale yellow liquid	[1][9]
Odor	Sweet, fruity, floral, phenolic	[1][8]
Melting Point	33-37 °C (solvent: ethanol)	[10][11]
Boiling Point	165.2 °C at 760 mmHg; 62 °C at 1 mmHg	[10][11]
Density	1.120 g/mL at 20 °C	[7][9][10]
Refractive Index	n _{20/D} 1.511	[10][11]
Flash Point	52.6 - 71 °C	[10][11]
Solubility	Immiscible with water; soluble in alcohol, ether, benzene, and oils.[9][10] In ethanol: 1072.45 g/L; In methanol: 1104.95 g/L; In isopropanol: 611.03 g/L; In water: 1.65 g/L.	[8]
Vapor Pressure	2.49 mmHg at 25 °C	[11]
LogP	1.26 - 1.85770	[11][12]
CAS Number	1864-94-4	[1][6]

Spectral Data

Spectroscopic data are crucial for the identification and structural elucidation of **phenyl formate**.

Spectroscopic Data	Key Features	Reference
¹ H NMR	A singlet at 6.6 ppm and a complex multiplet centered at 7.2 ppm downfield from tetramethylsilane.	[13]
¹³ C NMR	At -117°C, separate signals for E and Z conformations are observed. For the meta carbons, peaks are at 129.75 (E) and 129.43 (Z) ppm. For the para carbon, peaks are at 127.61 (E) and 127.04 (Z) ppm.	[14]
Infrared (IR) Spectroscopy	Characteristic peaks include a weak aromatic $\nu(\text{C-H})$ at $\sim 3044 \text{ cm}^{-1}$, two $\nu(\text{C=C})$ peaks at $\sim 1593 \text{ cm}^{-1}$ and $\sim 1492 \text{ cm}^{-1}$, a strong $\nu(\text{C=O})$ at $\sim 1758 \text{ cm}^{-1}$, and multiple $\nu(\text{C-O})$ peaks between 1220-1000 cm^{-1} .	[15]
Mass Spectrometry	The NIST WebBook provides the mass spectrum (electron ionization) for phenyl formate.	[16][17]

Synthesis of Phenyl Formate

Phenyl formate can be synthesized through several routes, most commonly via the esterification of phenol.

Synthesis via Acid-Catalyzed Esterification

A prevalent method for synthesizing **phenyl formate** is the direct esterification of phenol with formic acid using an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like toluene.[3][18]

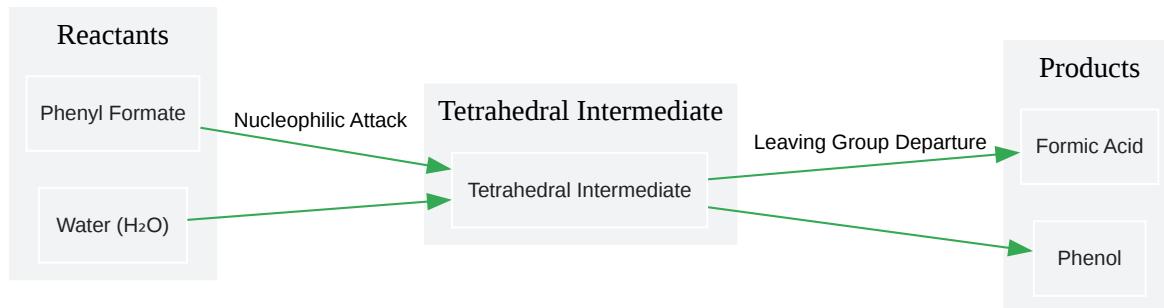
Experimental Protocol:

- Reactants: 18.8 g (0.2 mol) of phenol, 11.04 g (0.24 mol) of formic acid, 3.8 g (0.02 mol) of p-toluenesulfonic acid, and 200 mL of toluene.[18]
- Apparatus: A reaction flask equipped with a heating jacket and a condensation refluxer, under magnetic stirring.[18]
- Procedure:
 - Combine all reactants in the reaction flask.[18]
 - Heat the reaction mixture to 105°C and maintain for 4 hours to facilitate the esterification reaction.[18]
 - After the reaction is complete, cease heating and allow the solution to cool to 40°C.[18]
 - Distill the reaction solution, collecting the fraction at 171°C to 173°C.[18]
- Yield: This method can produce 24.0 g of colorless **phenyl formate**, corresponding to a yield of 98.4% with a purity of 99.2% (GC purity).[18]

Enzymatic Synthesis

Lipase-catalyzed esterification presents an alternative, milder route for the synthesis of formate esters.[3] While less common for **phenyl formate** specifically, the principles are applicable.[3] This method typically involves the reaction of formic acid with the corresponding alcohol (phenol in this case) in a suitable solvent, catalyzed by an immobilized lipase such as Novozym 435.[3][19] Optimization of reaction conditions, including enzyme concentration, molar ratio of reactants, and temperature, is crucial for achieving high conversion yields.[3][19]

Other Synthetic Methods


An electrochemical method for synthesizing **phenyl formate** in one step from benzene and formic acid has also been reported. This process utilizes an inert electrode in an electrolytic cell without a diaphragm.[20]

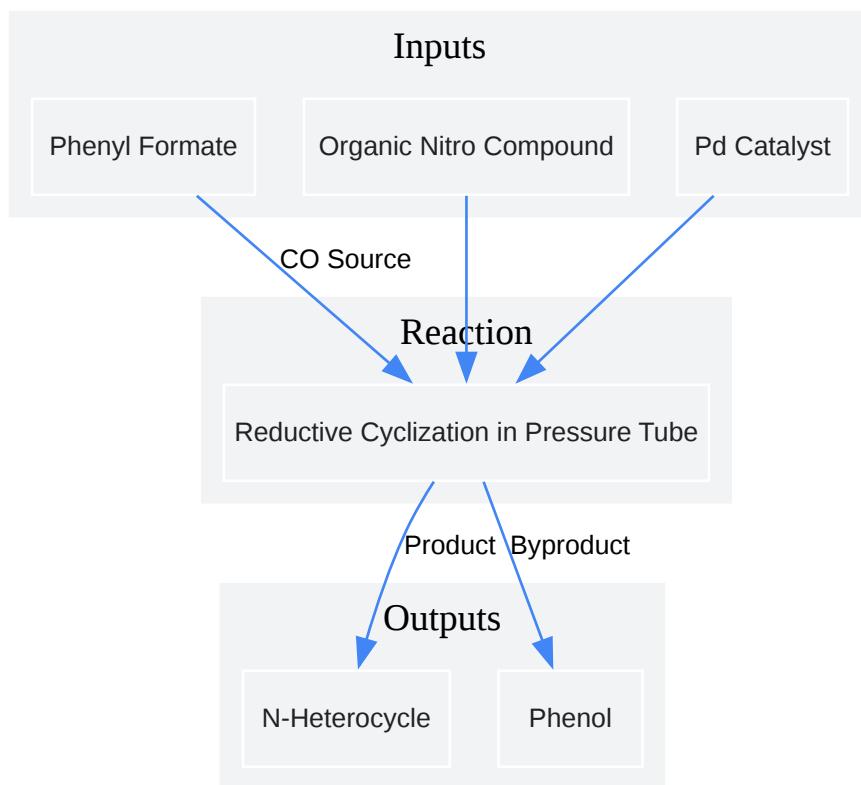
Reactivity and Mechanistic Pathways

Phenyl formate's reactivity is centered around the ester group, making it susceptible to nucleophilic acyl substitution and a valuable reagent in various transformations.

Hydrolysis

Phenyl formate undergoes hydrolysis to yield formic acid and phenol.[3] This reaction is a classic example of nucleophilic acyl substitution, where water acts as the nucleophile.[3] The mechanism can proceed under either acidic or basic conditions.[3]

[Click to download full resolution via product page](#)


Caption: Generalized Hydrolysis Mechanism of **Phenyl Formate**.

Aminolysis

The reaction of **phenyl formate** with amines, known as aminolysis, results in the formation of formamides and phenol.[3] This nucleophilic acyl substitution can proceed through either a concerted or a stepwise mechanism involving a tetrahedral intermediate.[3][21] Theoretical studies suggest the concerted pathway is more favorable both in the gas phase and in solution.[21]

Role as a Carbon Monoxide Surrogate

A significant application of **phenyl formate** in modern organic synthesis is its use as a CO surrogate.[3][4] This circumvents the hazards and technical challenges associated with handling highly toxic and flammable carbon monoxide gas.[3][4] **Phenyl formate** can release CO under relatively mild conditions, often catalyzed by a weak base.[4] This property is extensively utilized in palladium-catalyzed carbonylation reactions for the synthesis of N-heterocycles from organic nitro compounds.[4][22]

[Click to download full resolution via product page](#)

Caption: Workflow for N-Heterocycle Synthesis using **Phenyl Formate** as a CO Surrogate.

Formylation of Amines

Phenyl formate is a valuable reagent for the formylation of amines, providing a direct method for the preparation of N-formyl compounds.[2][3][9] This reaction is a subject of ongoing research, with a focus on achieving efficient and selective formylation of various amines for the synthesis of pharmaceuticals and other functionalized molecules.[2][3]

Applications in Drug Development and Research

The versatile reactivity of **phenyl formate** makes it a valuable tool in drug development and chemical research.

- **Intermediate in Synthesis:** It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][5]
- **Palladium-Catalyzed Reactions:** Its role as a CO surrogate is crucial in palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides, enabling the synthesis of complex organic molecules.[2][5][9]
- **Reaction Mechanism Studies:** The relatively simple structure and well-defined reactivity of **phenyl formate** make it a suitable model compound for studying reaction mechanisms and kinetics, such as ester hydrolysis and aminolysis.[2][21]

Safety and Handling

Phenyl formate is classified as harmful if swallowed and causes skin and eye irritation.[6][23]

It may also cause respiratory irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and eye protection, should be observed when handling this compound.[23] It should be stored in a dry, well-ventilated area at room temperature.[24]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. CAS 1864-94-4: Phenyl formate | CymitQuimica [cymitquimica.com]
2. Buy Phenyl formate | 1864-94-4 [smolecule.com]
3. Phenyl formate | 1864-94-4 | Benchchem [benchchem.com]
4. mdpi.com [mdpi.com]

- 5. Cas 1864-94-4,PHENYL FORMATE | lookchem [lookchem.com]
- 6. Phenyl formate | C7H6O2 | CID 74626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1864-94-4 CAS MSDS (PHENYL FORMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scent.vn [scent.vn]
- 9. PHENYL FORMATE | 1864-94-4 [chemicalbook.com]
- 10. PHENYL FORMATE [chembk.com]
- 11. Page loading... [guidechem.com]
- 12. Phenyl formate | SIELC Technologies [sielc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
- 16. Formic acid phenyl ester [webbook.nist.gov]
- 17. Formic acid phenyl ester [webbook.nist.gov]
- 18. PHENYL FORMATE synthesis - chemicalbook [chemicalbook.com]
- 19. mdpi.com [mdpi.com]
- 20. CN101768754A - Method for electrically synthesizing phenyl formate in one step with benzene and formic acid as raw materials - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Page loading... [guidechem.com]
- 24. PHENYL FORMATE CAS#: 1864-94-4 [m.chemicalbook.com]
- To cite this document: BenchChem. [Phenyl formate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155538#phenyl-formate-chemical-properties-and-structure\]](https://www.benchchem.com/product/b155538#phenyl-formate-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com